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Compound of Interest

Compound Name: Chagreslactone

CAS No.: 799269-22-0

Cat. No.: B2766219 Get Quote

Abstract & Strategic Overview
Chagreslactone is a cassane-type diterpenoid characterized by a tricyclic core fused to a

lactone moiety (often a butenolide or pentenolide ring). Its structural complexity necessitates a

divergent semi-synthetic approach rather than de novo total synthesis for rapid SAR

generation.

The primary objective of this SAR campaign is to modulate the lipophilicity (LogP) and

electrophilicity of the lactone warhead to enhance binding affinity toward the GFAT isomerase

domain. This guide details the protocols for late-stage functionalization of the Chagreslactone
scaffold, focusing on three "vectors" of modification:

Vector A: The Lactone Warhead (Michael acceptor tuning).

Vector B: The Cassane Core (Hydroxyl/Acyl handles).

Vector C: The Furan/Side-chain moiety (Metabolic stability).

Chemical Biology Context: The GFAT Target
The Hexosamine Biosynthetic Pathway (HBP) is the primary nutrient-sensing pathway in

cancer cells. Its rate-limiting enzyme, GFAT, converts Fructose-6-phosphate (F6P) and

Glutamine into Glucosamine-6-phosphate (GlcN6P).
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Mechanism of Action: Chagreslactone derivatives are hypothesized to act as competitive

inhibitors or allosteric modulators, potentially mimicking the transition state of the glutamine

hydrolysis or the F6P binding pocket.

Therapeutic Goal: Reduction of UDP-GlcNAc pools, leading to decreased O-GlcNAcylation

of oncogenic proteins (e.g., c-Myc, p53).

Visualization: HBP Pathway & Intervention Point
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Figure 1: The Hexosamine Biosynthetic Pathway highlighting GFAT as the intervention point for

Chagreslactone derivatives.

Synthetic Protocols for SAR Generation
Strategy: Late-Stage Diversification
Due to the scarcity of the natural product, these protocols utilize semi-synthesis starting from

isolated Chagreslactone (or abundant cassane precursors like caesalpinin).

Protocol A: C-Ring Hydroxyl Acylation (Solubility &
Contact Tuning)
This protocol targets the secondary hydroxyl groups often present on the cassane core (e.g.,

C6 or C7 positions) to create ester prodrugs or explore hydrophobic pocket interactions.

Reagents:
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Chagreslactone (10 mg, ~0.025 mmol)

Acid Anhydride or Acid Chloride (R-COCl) (1.5 equiv)

DMAP (4-Dimethylaminopyridine) (0.1 equiv)

Triethylamine (Et3N) (3.0 equiv)

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

Preparation: In a flame-dried 5 mL dram vial equipped with a magnetic stir bar, dissolve

Chagreslactone in anhydrous DCM (1.0 mL).

Activation: Add Et3N and DMAP. Cool the solution to 0°C using an ice bath.

Addition: Dropwise add the desired Acid Chloride (e.g., benzoyl chloride, acetyl chloride, or

succinic anhydride for solubility).

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

Monitor by TLC (50% EtOAc/Hexanes).

Checkpoint: The starting material spot (lower Rf) should disappear, replaced by a less

polar product.

Workup: Quench with saturated NaHCO3 (1 mL). Extract with DCM (3 x 2 mL). Dry

combined organics over Na2SO4.

Purification: Flash column chromatography (SiO2, gradient 10% → 40% EtOAc/Hexanes).

Protocol B: Lactone Warhead Modification (Michael
Acceptor Tuning)
The

-unsaturated lactone is the likely covalent warhead (reacting with Cysteine residues in GFAT).
We will modify its electrophilicity.
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Variant 1: C13-C15 Reduction (Saturating the Warhead - Negative Control) To validate if the

unsaturated system is required for activity.

Dissolve Chagreslactone (5 mg) in EtOAc.

Add Pd/C (10% wt, 1 mg).

Stir under H2 atmosphere (balloon) for 2 hours.

Filter through Celite and concentrate.

Variant 2: C16-Alkylation (Steric Probe)

Dissolve Chagreslactone in THF at -78°C.

Add LiHMDS (1.1 equiv) to generate the enolate.

Add Methyl Iodide (MeI) or Allyl Bromide (1.2 equiv).

Warm to RT slowly. Note: This tests the steric tolerance of the enzyme pocket near the

warhead.

Protocol C: Furan Ring Oxidation (Metabolic Stability)
Many cassane diterpenes contain a furan ring which is a metabolic "hotspot" (rapid clearance

by P450s). We convert this to a lactam or oxidized analog.

Reagents: m-CPBA (meta-Chloroperoxybenzoic acid), DCM. Protocol:

Treat Chagreslactone with m-CPBA (1.0 equiv) in DCM at 0°C.

Quench with Na2S2O3.

Isolate the cis-enedione or hydroxyl-butenolide product.

Significance: This derivative often shows improved half-life (

) in microsomal stability assays.
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Analytical Data Management
Organize SAR data to correlate structural changes with GFAT inhibitory potency (

).

Table 1: Synthetic Conditions and Yields

Compound
ID

Parent
Scaffold

Modificatio
n Type

Reagents Yield (%)
Purity
(HPLC)

CL-001
Chagreslact
one A

Native
(Control)

N/A N/A >98%

CL-002
Chagreslacto

ne A

C6-

Acetylation

Ac2O,

Pyridine
88% >95%

CL-003
Chagreslacto

ne A

Warhead

Saturation
H2, Pd/C 92% >95%

| CL-004 | Chagreslactone A | Furan Oxidation | m-CPBA | 65% | 90% |

Table 2: Biological Activity Profile (Hypothetical Data Structure) | Compound ID | GFAT

Inhibition (

,

M) | Antiproliferative (

, HeLa) | LogP (Calc) | Notes | | :--- | :--- | :--- | :--- | :--- | | CL-001 | 12.5 | 5.2 | 3.4 | Baseline
activity | | CL-002 | 8.1 | 2.1 | 3.8 | Improved cell permeability | | CL-003 | >100 | >50 | 3.5 |
Warhead essential for activity | | CL-004 | 25.0 | 10.5 | 2.9 | Improved solubility, lower potency |

Workflow Visualization
The following diagram illustrates the decision matrix for synthesizing derivatives based on the

"Cassane Skeleton" logic.
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Figure 2: Divergent synthetic workflow for Chagreslactone SAR optimization.

Biological Validation Protocol: GFAT Assay
To validate the SAR, a robust enzymatic assay is required.

Protocol: Modified Morgan-Elson Assay

Enzyme Prep: Recombinant human GFAT1 (expressed in E. coli or Sf9 cells).

Reaction Mix:

Buffer: 50 mM PBS (pH 7.4), 1 mM DTT, 5 mM EDTA.

Substrates: 10 mM Fructose-6-phosphate, 10 mM Glutamine.

Inhibitor: Chagreslactone derivative (DMSO stock, final <1% DMSO).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b2766219?utm_src=pdf-body-img
https://www.benchchem.com/product/b2766219?utm_src=pdf-body
https://www.benchchem.com/product/b2766219?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2766219?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation: Incubate enzyme + inhibitor for 15 min at 37°C before adding substrates (to test

for covalent irreversible binding).

Initiation: Add substrates and incubate for 30 min.

Detection: Stop reaction by heating (100°C, 2 min). Add Acetyl-CoA and GNA1 enzyme (to

convert GlcN6P to GlcNAc6P) or use colorimetric detection of glutamate production.

Readout: Absorbance at 585 nm (if using Ehrlich's reagent method) or LC-MS quantification

of UDP-GlcNAc.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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